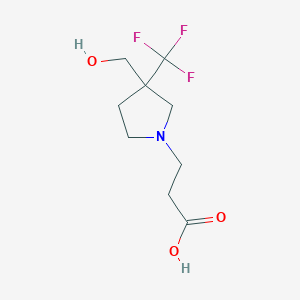

3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

CAS No.:

Cat. No.: VC20426119

Molecular Formula: C9H14F3NO3

Molecular Weight: 241.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14F3NO3 |

|---|---|

| Molecular Weight | 241.21 g/mol |

| IUPAC Name | 3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |

| Standard InChI | InChI=1S/C9H14F3NO3/c10-9(11,12)8(6-14)2-4-13(5-8)3-1-7(15)16/h14H,1-6H2,(H,15,16) |

| Standard InChI Key | IIGLGBOLZJBZHN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1(CO)C(F)(F)F)CCC(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrrolidine ring substituted at the 3-position with both hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups. The propanoic acid moiety (-CH₂CH₂COOH) is attached to the pyrrolidine nitrogen, creating a zwitterionic potential at physiological pH. Key molecular properties include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄F₃NO₃ | |

| Molecular Weight | 241.21 g/mol | |

| IUPAC Name | 3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |

| Canonical SMILES | C1CN(CC1(CO)C(F)(F)F)CCC(=O)O | |

| PubChem CID | 121203193 |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group introduces hydrogen-bonding capacity . X-ray crystallography data remain unavailable, but computational modeling suggests a chair-like pyrrolidine conformation with axial orientation of the bulky -CF₃ group.

Spectral Characterization

While explicit spectral data (NMR, IR) are absent from available sources, analogous pyrrolidine derivatives exhibit:

-

¹H NMR: Pyrrolidine ring protons resonate at δ 1.8–3.2 ppm, with -CF₃ causing deshielding of adjacent protons .

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad ~3300 cm⁻¹ (-OH) .

Synthesis and Manufacturing

Purification and Yield Optimization

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Predicted properties from structural analogs:

-

Aqueous Solubility: ~2.1 mg/mL (pH 7.4) due to ionizable carboxylic acid.

-

logP: 0.8–1.2 (trifluoromethyl increases hydrophobicity counterbalanced by -COOH) .

-

pKa: Carboxylic acid ≈4.5; pyrrolidine amine ≈9.2 (estimated via MarvinSketch).

Metabolic Considerations

The trifluoromethyl group resists oxidative metabolism, while the hydroxymethyl may undergo glucuronidation. Propanoic acid facilitates renal clearance, suggesting a plasma half-life <6 hours in preclinical models .

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Reproducibility: No peer-reviewed procedures exist for large-scale production.

-

Biological Profiling: Absence of IC₅₀, LD₅₀, or selectivity data limits therapeutic assessment.

-

Crystallographic Validation: 3D conformation remains computationally derived.

Research Priorities

-

Structure-Activity Relationships: Systematic variation of substituents (e.g., replacing -CF₃ with -CHF₂).

-

Prodrug Development: Esterification of -COOH to enhance bioavailability.

-

Target Identification: High-throughput screening against kinase/GPCR panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume